molecular formula C23H17F2N3O2 B10917878 methyl 3-cyclopropyl-1,6-bis(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 3-cyclopropyl-1,6-bis(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10917878
M. Wt: 405.4 g/mol
InChI Key: MOKJDCUCMGUQTB-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-1,6-bis(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core, substituted with cyclopropyl and fluorophenyl groups

Preparation Methods

The synthesis of methyl 3-cyclopropyl-1,6-bis(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using reagents like diazomethane.

    Substitution with fluorophenyl groups: This can be done through electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Esterification to form the carboxylate: This final step involves esterification reactions using methanol and acid catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.

Chemical Reactions Analysis

Methyl 3-cyclopropyl-1,6-bis(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

Methyl 3-cyclopropyl-1,6-bis(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-1,6-bis(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorophenyl groups can enhance its binding affinity and specificity. The cyclopropyl group may contribute to its stability and bioavailability.

Comparison with Similar Compounds

Methyl 3-cyclopropyl-1,6-bis(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-cyclopropyl-1,6-bis(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: This compound has chlorophenyl groups instead of fluorophenyl groups, which may affect its reactivity and binding properties.

    Methyl 3-cyclopropyl-1,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: The presence of methyl groups instead of fluorine atoms can influence its electronic properties and interactions with biological targets.

    Methyl 3-cyclopropyl-1,6-bis(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate:

Properties

Molecular Formula

C23H17F2N3O2

Molecular Weight

405.4 g/mol

IUPAC Name

methyl 3-cyclopropyl-1,6-bis(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C23H17F2N3O2/c1-30-23(29)18-12-19(13-4-6-15(24)7-5-13)26-22-20(18)21(14-2-3-14)27-28(22)17-10-8-16(25)9-11-17/h4-12,14H,2-3H2,1H3

InChI Key

MOKJDCUCMGUQTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)F)C4CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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